3'-Acetamido-2-bromoacetophenone
Overview
Description
3’-Acetamido-2-bromoacetophenone is a chemical compound with the molecular formula C10H10BrNO2 . It is used in laboratory settings and is not recommended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 3’-Acetamido-2-bromoacetophenone involves the reaction of 3-Acetylaminoacetophenone with copper (I) bromide in ethyl acetate at 80°C . The mixture is stirred overnight, cooled to room temperature, and then separated into layers with water and a saturated sodium chloride solution. The ethyl acetate layer is separated, dried over anhydrous sodium sulfate, and the organic solvent is distilled off under reduced pressure. The residue is purified by flash silica gel column chromatography, yielding the title compound as a white solid .Molecular Structure Analysis
The molecular weight of 3’-Acetamido-2-bromoacetophenone is 256.10 . The infrared spectrum of the compound conforms to its structure .Chemical Reactions Analysis
The α-bromination reaction of carbonyl compounds, such as 3’-Acetamido-2-bromoacetophenone, is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives has been investigated using pyridine hydrobromide perbromide as the brominating agent .Physical And Chemical Properties Analysis
3’-Acetamido-2-bromoacetophenone is a solid substance . It appears as a white to brown powder, crystals, or crystalline powder and/or chunks . Its melting point ranges from 139 to 141°C .Scientific Research Applications
Novel Synthesis Methods
A significant area of research involving 3'-Acetamido-2-bromoacetophenone focuses on the development of novel synthesis methods for acetophenone compounds and their derivatives. For instance, a study detailed a new method for synthesizing α-bromoacetophenones, highlighting a process characterized by simple operations and reduced environmental impact, which could be suitable for large-scale production (Hao Wei-ran, 2010). Another research effort utilized ionic liquids as catalysts for synthesizing β-acetamido ketones, presenting a mild, efficient, and green approach for the one-pot multi-component coupling of acetophenones and other reagents at room temperature (A. Zare et al., 2012).
Chemoselective Catalysis
Research in chemoselective catalysis using acetophenone derivatives has shown promising results. A study employed an oxime-derived palladacycle for the chemoselective arylation of acrolein diethyl acetal, demonstrating the catalyst's efficiency in producing cinnamaldehyde derivatives and 3-arylpropanoate esters under specific conditions (C. Nájera & Luis Botella, 2005).
Corrosion Inhibition
The application of acetophenone derivatives in corrosion inhibition has been explored, with one study examining the inhibition effect of 3-nitroacetophenone on the corrosion of mild steel in an acidic medium. This research indicated that the inhibitor's efficiency increased with its concentration, providing insights into the mechanism of action and potential applications in protecting metals from corrosion (S. Ibrahim et al., 2022).
Spectroscopic and Physical Properties
Another study focused on evaluating the impact of biofield energy treatment on 4-bromoacetophenone, examining changes in its physico-chemical and spectroscopic properties. The results suggested significant effects on the crystallite size, thermal properties, and spectral characteristics of the compound, which could have implications for its use in various scientific applications (M. Trivedi et al., 2015).
Fluorescent Probes
Research into the development of fluorescent probes has utilized acetophenone derivatives, such as 3-hydroxychromone dyes, which show efficient two-band fluorescence in water due to excited-state intramolecular proton transfer. This property makes them suitable as precursors for fluorescent labels and probes, expanding the utility of acetophenone compounds in biochemical and medical research (A. Klymchenko & A. Demchenko, 2004).
Mechanism of Action
Safety and Hazards
3’-Acetamido-2-bromoacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-[3-(2-bromoacetyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)12-9-4-2-3-8(5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMUCSJKSQYUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498032 | |
Record name | N-[3-(Bromoacetyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Acetamido-2-bromoacetophenone | |
CAS RN |
30095-56-8 | |
Record name | N-[3-(Bromoacetyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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